An In-depth Technical Guide to 2-Amino-2-(oxan-4-yl)acetonitrile hydrochloride: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2-Amino-2-(oxan-4-yl)acetonitrile hydrochloride: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive scientific overview of 2-Amino-2-(oxan-4-yl)acetonitrile hydrochloride (CAS No: 1354963-52-2), a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from established chemical principles and analogous structures to offer a robust profile. We will delve into its predicted physicochemical properties, a plausible synthetic route via the Strecker reaction, expected spectral characteristics, and its potential applications, particularly in the development of novel therapeutics. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in the field of drug development.
Introduction
The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.[1][2] The introduction of an α-aminonitrile functional group onto the THP ring at the 4-position creates a versatile chiral building block, 2-Amino-2-(oxan-4-yl)acetonitrile. The hydrochloride salt of this compound enhances its stability and aqueous solubility, making it an attractive intermediate for further chemical transformations. This guide aims to provide a detailed technical understanding of this compound, leveraging established knowledge of its constituent functional groups to predict its chemical behavior and utility.
Physicochemical Properties
The predicted physicochemical properties of 2-Amino-2-(oxan-4-yl)acetonitrile hydrochloride are summarized in the table below. These values are estimated based on the compound's structure and data from analogous molecules.
| Property | Predicted Value | Reference/Justification |
| CAS Number | 1354963-52-2 | Supplier Information |
| Molecular Formula | C₇H₁₃ClN₂O | Supplier Information |
| Molecular Weight | 176.64 g/mol | Supplier Information |
| Appearance | White to off-white crystalline solid | Inferred from similar aminonitrile hydrochlorides |
| Melting Point | >150 °C (with decomposition) | Typical for aminonitrile hydrochlorides |
| Solubility | Soluble in water, methanol; sparingly soluble in ethanol; insoluble in non-polar organic solvents. | The hydrochloride salt form significantly increases polarity and aqueous solubility. |
| pKa (of ammonium ion) | ~7-8 | Estimated based on typical α-amino groups |
| Storage | 2-8°C, under inert atmosphere | Supplier recommendation, to prevent hydrolysis and degradation |
Synthesis and Purification
A highly plausible and efficient method for the synthesis of 2-Amino-2-(oxan-4-yl)acetonitrile is the Strecker amino acid synthesis .[3][4] This one-pot, three-component reaction is a well-established method for preparing α-aminonitriles from a carbonyl compound, an amine source, and a cyanide source.[5]
Proposed Synthetic Pathway: Strecker Reaction
The synthesis would proceed by reacting tetrahydropyran-4-one with a source of ammonia (such as ammonium chloride) and a cyanide salt (such as sodium or potassium cyanide). The reaction is typically carried out in an aqueous or mixed aqueous/organic solvent system. The subsequent treatment with hydrochloric acid would yield the desired hydrochloride salt.
Diagram 1: Proposed Synthesis of 2-Amino-2-(oxan-4-yl)acetonitrile hydrochloride via Strecker Reaction
Caption: Strecker synthesis pathway.
Detailed Experimental Protocol (Predictive)
-
Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer is charged with tetrahydropyran-4-one (1.0 eq) and ammonium chloride (1.2 eq) in a suitable solvent mixture (e.g., water/methanol).
-
Cyanide Addition: The mixture is cooled in an ice bath, and a solution of sodium cyanide (1.1 eq) in water is added dropwise, maintaining the temperature below 10°C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude free-base aminonitrile.
-
Salt Formation: The crude product is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol), and a solution of hydrochloric acid in the same or a miscible solvent is added dropwise with stirring.
-
Purification: The precipitated 2-Amino-2-(oxan-4-yl)acetonitrile hydrochloride is collected by filtration, washed with a cold solvent, and dried under vacuum. Recrystallization from a suitable solvent system (e.g., methanol/ether) can be performed for further purification.
Spectral Analysis (Predicted)
The following spectral data are predicted for 2-Amino-2-(oxan-4-yl)acetonitrile hydrochloride based on the analysis of its functional groups and data from analogous compounds.
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.0-10.0 | br s | 3H | -NH₃⁺ |
| ~4.5-4.8 | m | 1H | -CH(NH₃⁺)CN |
| ~3.8-4.0 | m | 2H | -OCH₂ (axial) |
| ~3.4-3.6 | m | 2H | -OCH₂ (equatorial) |
| ~1.8-2.2 | m | 4H | -CH₂- |
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~118-122 | -CN |
| ~65-68 | -OCH₂ |
| ~50-55 | -CH(NH₃⁺)CN |
| ~30-35 | -CH₂- |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-2800 | Strong, broad | N-H stretch (ammonium salt) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| ~2240 | Weak to medium | C≡N stretch |
| ~1600 | Medium | N-H bend (asymmetric) |
| ~1500 | Medium | N-H bend (symmetric) |
| ~1100 | Strong | C-O-C stretch (ether) |
The nitrile stretch in α-aminonitriles can be weaker than in other nitriles.[6][7]
Mass Spectrometry (MS)
In Electrospray Ionization (ESI) mass spectrometry, the expected molecular ion peak would correspond to the free base [M+H]⁺ at m/z 141.10.
Reactivity and Stability
2-Amino-2-(oxan-4-yl)acetonitrile hydrochloride is a relatively stable solid under recommended storage conditions. However, its reactivity is dictated by the α-aminonitrile functionality.
-
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to first form an α-amino amide and subsequently an α-amino acid.[8][9] This reactivity is a cornerstone of the Strecker synthesis for producing amino acids.[3][4]
-
Reaction with Nucleophiles: The primary amino group can act as a nucleophile, participating in reactions such as acylation, alkylation, and Schiff base formation.
-
Stability of the Tetrahydropyran Ring: The tetrahydropyran ring is generally stable under a wide range of reaction conditions, making it a robust scaffold.[10]
Diagram 2: Reactivity of 2-Amino-2-(oxan-4-yl)acetonitrile
Caption: Key reactions of the aminonitrile.
Potential Applications in Drug Discovery
The structural features of 2-Amino-2-(oxan-4-yl)acetonitrile hydrochloride make it a valuable building block in drug discovery programs.
-
Scaffold for Novel Therapeutics: The tetrahydropyran ring can improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.[2] The α-aminonitrile group provides a handle for introducing further diversity and pharmacophoric features.
-
Synthesis of Unnatural Amino Acids: Hydrolysis of the nitrile group leads to the corresponding α-amino acid, which can be incorporated into peptides or used as a chiral building block for the synthesis of more complex molecules.
-
Bioisosteric Replacement: The tetrahydropyran ring is often used as a bioisostere for a cyclohexane ring, with the ether oxygen potentially acting as a hydrogen bond acceptor, leading to improved target binding.[2]
Safety and Handling
While specific toxicity data for 2-Amino-2-(oxan-4-yl)acetonitrile hydrochloride is not available, compounds containing the aminonitrile functional group should be handled with caution due to their potential to release cyanide.[11][12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[13][14]
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or potential decomposition products.[13][15] Avoid contact with skin and eyes.[14]
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C).[1]
-
In case of exposure: Seek immediate medical attention.
Conclusion
2-Amino-2-(oxan-4-yl)acetonitrile hydrochloride is a promising and versatile building block for chemical synthesis, particularly in the realm of medicinal chemistry. While specific experimental data is limited, this in-depth technical guide, based on established chemical principles and data from analogous structures, provides a solid foundation for its synthesis, characterization, and application. Its straightforward synthesis via the Strecker reaction and the valuable combination of the tetrahydropyran scaffold and the reactive α-aminonitrile functionality position it as a key intermediate for the development of novel and improved therapeutic agents. Further experimental investigation into the properties and reactivity of this compound is warranted and encouraged.
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